N-cyclopentyl-2-[2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
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Overview
Description
N-cyclopentyl-2-[2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopentyl group, an ethoxy group, and a phenyl-1,2,4-oxadiazol moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or an ester under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amides or alcohols.
Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-2-[2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
- N-cyclopentyl-2-[2-ethoxy-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
Uniqueness
N-cyclopentyl-2-[2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenyl-1,2,4-oxadiazol moiety, in particular, is known for its stability and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-cyclopentyl-2-[2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-2-28-20-14-17(22-25-23(30-26-22)16-8-4-3-5-9-16)12-13-19(20)29-15-21(27)24-18-10-6-7-11-18/h3-5,8-9,12-14,18H,2,6-7,10-11,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFZFDSZXOVEOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3)OCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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